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Compound Name: Pseudoyohimbine

Cat. No.: B1205729
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudoyohimbine hydrochloride, an indole alkaloid and a diastereomer of yohimbine, is a
compound of significant interest in pharmacological research due to its potential as a selective
o2-adrenergic receptor antagonist. This technical guide provides an in-depth overview of the
physical and chemical properties of Pseudoyohimbine hydrochloride, detailed experimental
protocols for its analysis, and an elucidation of its primary mechanism of action. The
information presented herein is intended to serve as a valuable resource for researchers and
professionals engaged in the study and development of novel therapeutics targeting the
adrenergic system.

Physical and Chemical Properties

Pseudoyohimbine hydrochloride is the hydrochloride salt of Pseudoyohimbine, a naturally
occurring alkaloid. Its physical and chemical characteristics are crucial for its handling,
formulation, and analytical characterization.

General Properties
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Property

Value

Source

Chemical Name

methyl
(1R,15R,18S,19R,20S)-18-
hydroxy-
1,3,11,12,14,15,16,17,18,19,2
0,21-dodecahydroyohimban-
19-carboxylate;hydrochloride

~-INVALID-LINK--[1]

Synonyms

3-Epiyohimbine hydrochloride,

Corynanthine hydrochloride

~-INVALID-LINK--[1]

Molecular Formula C21H27CIN203 --INVALID-LINK--[1]

Molecular Weight 390.9 g/mol --INVALID-LINK--[1]
White to off-white crystalline

Appearance powder (based on related General knowledge
compounds)

) ) Needles from alcohol + ether,

Melting Point --INVALID-LINK--
dec 258°C

Optical Rotation [a]D2° -10° (c = 1 in water) --INVALID-LINK--

Solubility

Quantitative solubility data for Pseudoyohimbine hydrochloride is not extensively reported.

However, based on the properties of the related compound, Yohimbine hydrochloride, the

following qualitative solubility profile can be expected:

Solvent Solubility
Water Sparingly soluble
Ethanol Sparingly soluble
Methanol Soluble

DMSO Soluble
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Note: For Yohimbine hydrochloride, the solubility in water is approximately 8 mg/mL and in
ethanol is approximately 2.5 mg/mL.[2] These values can serve as an estimate for
Pseudoyohimbine hydrochloride, but experimental verification is recommended.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of
Pseudoyohimbine hydrochloride. The following data is for the free base, Pseudoyohimbine,
and provides the basis for the hydrochloride salt's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 13C NMR data for Pseudoyohimbine have been reported in the Biological
Magnetic Resonance Bank (BMRB) under accession bmse001303.[3]

13C NMR (in CDCls):
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Atom ID Chemical Shift (ppm)
C1 51.915
Cc2 119.3554
C3 121.3843
C4 117.9211
C5 111.3809
C6 22.9932
Cc7 31.5813
C8 16.9317
C9 51.0111
C10 32.4146
Cl1 51.2477
C12 40.2057
C13 127.7558
C14 107.8215
C15 31.4355
Cle6 135.8719
C17 54.1034
C18 67.3048
C19 52.0013
C20 132.9505
C21 174.9632

IH NMR (in CDCls, selected signals):
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Atom ID Chemical Shift (ppm)
H27 (OCHs) 3.7908

H30-H33 (Aromatic) 7.1074 - 7.4835

H48 (CH-OH) 4.4736

H49 (CH-COOCHS3) 4.2139

For a complete list of *H NMR chemical shifts, please refer to the BMRB entry.

Infrared (IR) Spectroscopy

The IR spectrum of Pseudoyohimbine would be expected to show characteristic absorption
bands for its functional groups. While a specific spectrum for Pseudoyohimbine hydrochloride
is not readily available, the spectrum of the related Yohimbine hydrochloride shows key
absorptions for O-H, N-H, C-H (aromatic and aliphatic), and C=0 (ester) stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of Pseudoyohimbine would show a molecular ion peak [M]* at m/z
354.44. The fragmentation pattern would be characteristic of the yohimbine alkaloid skeleton,
with key fragments arising from the retro-Diels-Alder cleavage of the C-ring. For
Pseudoyohimbine hydrochloride, electrospray ionization (ESI) in positive mode would likely
show a prominent ion at m/z 355.20 [M+H]*.

Experimental Protocols

The following protocols are provided as a guide for the analysis of Pseudoyohimbine
hydrochloride and are based on established methods for related indole alkaloids.

Purity Determination by High-Performance Liquid
Chromatography (HPLC)

This method is adapted from published HPLC methods for yohimbine hydrochloride.[4][5]

¢ Instrumentation: HPLC system with a UV detector.
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e Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 pm).

» Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic
acid. The exact ratio may need to be optimized.

e Flow Rate: 1.0 mL/min.
o Detection Wavelength: 229 nm or 280 nm.
e Injection Volume: 10 pL.

o Standard Preparation: Prepare a stock solution of Pseudoyohimbine hydrochloride
reference standard in methanol (e.g., 1 mg/mL) and dilute to a suitable concentration (e.g.,
0.1 mg/mL) with the mobile phase.

o Sample Preparation: Accurately weigh and dissolve the sample in methanol to achieve a
similar concentration as the standard solution. Filter the solution through a 0.45 pum syringe
filter before injection.

e Procedure: Inject the standard and sample solutions into the HPLC system. The purity of the
sample is determined by comparing the peak area of the main peak in the sample
chromatogram to the total area of all peaks, or by comparing it to the peak area of the
reference standard.

Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines
for stability testing.[1][6][7]

o Objective: To identify potential degradation products and establish the intrinsic stability of
Pseudoyohimbine hydrochloride under various stress conditions.

o Sample Preparation: Prepare a stock solution of Pseudoyohimbine hydrochloride in a
suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.

e Stress Conditions:
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o Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCI and keep at
60°C for 24 hours.

o Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH and keep
at 60°C for 24 hours.

o Oxidative Degradation: Mix the sample solution with an equal volume of 3% hydrogen
peroxide and keep at room temperature for 24 hours.

o Thermal Degradation: Store the solid sample in an oven at 80°C for 48 hours.

o Photodegradation: Expose the solid sample to light providing an overall illumination of not
less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than
200 watt-hours/square meter in a photostability chamber.

o Analysis: After the specified stress period, neutralize the acidic and basic solutions. Dilute all
samples to a suitable concentration and analyze by the developed HPLC method (as
described in 3.1) to assess the extent of degradation and identify any degradation products.

Mechanism of Action and Signaling Pathway

Pseudoyohimbine hydrochloride is presumed to act as a competitive antagonist of a2-
adrenergic receptors, similar to its diastereomer, yohimbine.[8][9][10] This antagonism primarily
affects the presynaptic nerve terminals of the sympathetic nervous system.

a2-Adrenergic Receptor Antagonism

Presynaptic a2-adrenergic receptors function as part of a negative feedback loop to regulate
the release of norepinephrine (noradrenaline). When norepinephrine is released into the
synaptic cleft, it can bind to these autoreceptors, which in turn inhibits further norepinephrine
release.

By blocking these a2-adrenergic receptors, Pseudoyohimbine hydrochloride prevents the
binding of norepinephrine, thereby inhibiting this negative feedback mechanism. This leads to
an increased release of norepinephrine from the presynaptic neuron into the synaptic cleft.

Signaling Pathway
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The a2-adrenergic receptor is a G-protein coupled receptor (GPCR) that is coupled to an
inhibitory G-protein (Gi). The signaling cascade is as follows:

» Norepinephrine Binding (Agonist): Under normal physiological conditions, norepinephrine
binds to the a2-adrenergic receptor.

» Gi Protein Activation: This binding activates the Gi protein.

« Inhibition of Adenylyl Cyclase: The activated a-subunit of the Gi protein inhibits the enzyme
adenylyl cyclase.

o Decreased cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the
intracellular concentration of cyclic adenosine monophosphate (CAMP).

¢ Reduced Norepinephrine Release: The decrease in CAMP levels ultimately results in the
inhibition of further norepinephrine release from the presynaptic terminal.

Pseudoyohimbine hydrochloride's role is to block step 1, thereby preventing the entire
downstream inhibitory cascade and leading to an increase in norepinephrine release.
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Caption: a2-Adrenergic Receptor Antagonism by Pseudoyohimbine Hydrochloride.

Conclusion

Pseudoyohimbine hydrochloride is a valuable pharmacological tool for studying the a2-
adrenergic system. Its distinct stereochemistry compared to yohimbine may confer unique
properties that warrant further investigation. This technical guide provides a foundational
understanding of its physical and chemical characteristics, along with practical experimental
protocols and a clear depiction of its mechanism of action. It is hoped that this resource will
facilitate future research into the therapeutic potential of Pseudoyohimbine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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